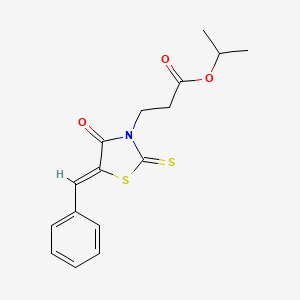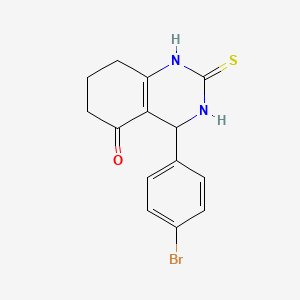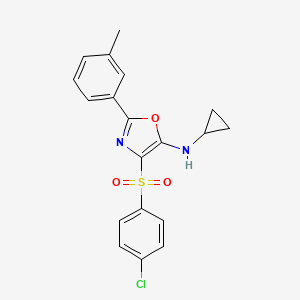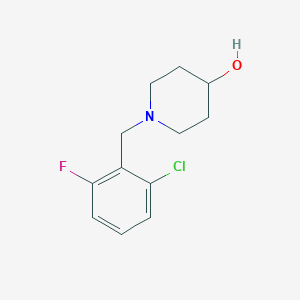![molecular formula C13H19ClN2O2 B2841487 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide CAS No. 1917264-62-0](/img/structure/B2841487.png)
2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide is a synthetic organic compound that incorporates several functional groups, including a chloropyridine core and an amide linkage. This compound can have various applications across multiple fields such as chemistry, biology, medicine, and industry due to its diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide generally involves multiple steps. Here’s a potential synthetic route:
Formation of the Chloropyridine Core: : The pyridine core can be synthesized through a Hantzsch pyridine synthesis using ethyl acetoacetate, ammonium acetate, and an appropriate aldehyde under reflux conditions.
Chlorination: : Chlorination of the pyridine ring is typically carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Amide Formation: : The final step involves the formation of the amide bond, where the chloropyridine intermediate is reacted with the amine (2S)-1-hydroxy-3-methylbutan-2-amine under suitable coupling conditions, potentially using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow the outlined synthetic route but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are essential for industrial manufacturing, including the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: : 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide could potentially undergo oxidation reactions, especially at the hydroxyl group, using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: : Reduction reactions can be carried out at the chloropyridine ring or the amide group. Lithium aluminium hydride (LAH) can reduce the amide to an amine.
Substitution: : The chloropyridine moiety can undergo nucleophilic substitution reactions. Nucleophiles like sodium methoxide can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: : Chromium trioxide, PCC, or hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride (LAH), sodium borohydride (NaBH4).
Nucleophiles: : Sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation: : Conversion of the hydroxyl group to a ketone.
Reduction: : Conversion of the amide to an amine.
Substitution: : Replacement of chlorine with an alkoxy group.
科学的研究の応用
Chemistry
In chemistry, 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide can serve as an intermediate for synthesizing other complex molecules due to its reactive chloropyridine core and functional groups.
Biology
In biological research, this compound might be used in studying enzyme interactions, given its potential ability to bind to specific active sites, thanks to its structural characteristics.
Medicine
Pharmaceutical research could explore this compound for potential therapeutic applications, such as an enzyme inhibitor or an antimicrobial agent due to its reactive functional groups.
Industry
In industry, this compound might find use as a precursor for agrochemical products or as an additive in materials science to impart specific properties to polymers or coatings.
作用機序
The compound’s effects are largely dependent on its interaction with biological molecules. For example, in medicinal chemistry, the amide linkage and chloropyridine ring can interact with enzyme active sites, potentially inhibiting their function. The hydroxyl group can participate in hydrogen bonding, stabilizing the compound within a binding pocket.
類似化合物との比較
Similar Compounds
2-Chloro-6-methylpyridine-4-carboxamide:
6-Ethylpyridine-4-carboxamide: : Similar to the title compound but lacks the chlorine atom, which influences its ability to undergo substitution reactions.
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide: : Without the chlorine and ethyl groups, altering its chemical properties and applications.
Uniqueness
The combination of functional groups in 2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide, such as the chloropyridine core and the hydroxyalkyl substituent, provide a unique set of chemical properties that differentiate it from its analogs, making it valuable for specific scientific and industrial applications.
特性
IUPAC Name |
2-chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-4-10-5-9(6-12(14)15-10)13(18)16-11(7-17)8(2)3/h5-6,8,11,17H,4,7H2,1-3H3,(H,16,18)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFGOBMILFMPG-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)NC(CO)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=CC(=C1)C(=O)N[C@H](CO)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2841404.png)

![3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2841406.png)

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2841414.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)

![2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile](/img/structure/B2841419.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841421.png)
![N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2841423.png)

![N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2841426.png)
![2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2841427.png)
